molecular formula C21H21N3 B12811368 Carbol-fuchsin free base CAS No. 682730-74-1

Carbol-fuchsin free base

Cat. No.: B12811368
CAS No.: 682730-74-1
M. Wt: 315.4 g/mol
InChI Key: RJAMLLTWCQCKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbol-fuchsin free base is a chemical compound with the molecular formula C21H21N3 . It is a fundamental component in the preparation of Carbol fuchsin solution, a vital staining agent in microbiology and histology . The primary research application of this compound is in the Ziehl-Neelsen staining procedure, a differential technique used for the microscopic detection of acid-fast bacilli (AFB), most notably Mycobacterium tuberculosis . In this method, a solution of carbol fuchsin acts as the primary stain, binding with high affinity to the mycolic acids in the cell walls of these bacteria, which allows the organisms to resist destaining by acid-alcohol and remain visibly red under microscopy . The performance of the stain is highly dependent on its formulation; peer-reviewed studies have demonstrated that using a 1% carbol fuchsin solution provides significantly higher sensitivity for detecting acid-fast bacilli compared to weaker concentrations, such as 0.3%, which can miss a substantial number of culture-positive samples . The role of phenol in the staining solution is considered critical for the process, affecting the efficacy of the stain . While the formulated carbol fuchsin solution also has documented use as a topical antiseptic and antifungal agent, the free base compound supplied is strictly for laboratory and research applications . Researchers value this compound for its critical role in studying the cell wall permeability of bacteria like Rhodococcus erythropolis and for its use in various staining protocols for bacterial spores . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

682730-74-1

Molecular Formula

C21H21N3

Molecular Weight

315.4 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

InChI

InChI=1S/C21H21N3/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17/h3-12,23H,22,24H2,1-2H3

InChI Key

RJAMLLTWCQCKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbol-fuchsin free base is synthesized by dissolving basic fuchsin in ethanol and then adding phenol. The mixture is heated gently to ensure complete dissolution . The preparation involves:

Industrial Production Methods

In industrial settings, this compound is produced in larger quantities using similar methods but with scaled-up equipment. The process involves precise control of temperature and mixing to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbol-fuchsin free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of fuchsin, which can be used for various staining and diagnostic purposes .

Scientific Research Applications

Applications in Microbiology

  • Acid-Fast Staining
    • Ziehl-Neelsen Staining Method : Carbol-fuchsin is a key component in this method, which is used to identify acid-fast bacilli in clinical samples. The dye forms an acid-insoluble complex with mycolic acids present in the bacterial cell wall, resulting in a bright red coloration of the bacteria against a blue background when counterstained with methylene blue .
    • Sensitivity Studies : Research indicates that varying concentrations of carbol-fuchsin affect the sensitivity of the Ziehl-Neelsen method. For instance, using 0.3% carbol-fuchsin resulted in lower sensitivity compared to 1% . This highlights the importance of concentration in diagnostic accuracy.
  • Histopathology
    • Carbol-fuchsin is utilized for staining tissue sections to identify infections caused by acid-fast organisms. It allows for differential visualization of structures within tissues, aiding in the diagnosis of diseases such as tuberculosis .
  • Veterinary Medicine
    • The compound is also applied in veterinary diagnostics to detect mycobacterial infections in animals. Its efficacy mirrors that observed in human medicine, demonstrating its versatility across species .

Applications in Research

  • Antimicrobial Activity
    • Recent studies have explored carbol-fuchsin's potential beyond staining. For instance, it has been investigated for its antifungal properties against various pathogens, including Fusarium oxysporum. The results suggest that derivatives of carbol-fuchsin exhibit significant antimicrobial activity, indicating potential applications in agricultural science .
  • Histological Techniques
    • Carbol-fuchsin is integral to various histological techniques beyond standard staining methods. Modified protocols have been developed to enhance its effectiveness and specificity for different types of cells and tissues .

Case Studies

  • Comparative Effectiveness Study
    • A study involving 586 sputum samples compared the standard Ziehl-Neelsen method using 1% carbol-fuchsin against a modified method using 0.3%. The findings revealed that the standard method had significantly higher sensitivity (84%) compared to the modified method (72%), emphasizing the critical role of dye concentration in diagnostic procedures .
  • Application in Plant Pathology
    • In phytopathology, carbol-fuchsin has been used to stain fungal hyphae effectively, allowing researchers to study fungal infections in plants. This application underscores its relevance not only in human health but also in agricultural research .

Mechanism of Action

The mechanism of action of carbol-fuchsin free base involves its ability to penetrate the waxy cell walls of mycobacteria. The phenol component facilitates the dye’s entry into the cell wall, where it binds to the mycolic acids. This binding allows the bacteria to retain the red color of the dye even after decolorization with acid-alcohol . The compound’s effectiveness is due to its lipid-soluble nature, which enables it to penetrate and stain the bacterial cells .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Carbol-Fuchsin and Similar Compounds

Compound Composition Key Application Sensitivity/Efficacy Safety Concerns
Carbol-fuchsin (1%) Basic fuchsin, phenol, resorcinol ZN staining (AFB) 83% Phenol toxicity
Carbol-fuchsin (0.3%) Basic fuchsin (0.3%), phenol ZN staining (AFB) 65% Reduced efficacy
Methylene Blue C${16}$H${18}$ClN$_3$S Simple staining N/A Low toxicity
Auramine-Rhodamine Auramine O, rhodamine B, phenol Fluorescent AFB stain 90–95% Requires UV exposure

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